molecular formula C26H26N2O2S B12154533 N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12154533
M. Wt: 430.6 g/mol
InChI Key: FHTULVLKVYENCC-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique thiazole ring structure and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring and the introduction of the aniline moiety. Common synthetic routes may involve:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Aniline Moiety: This step often involves a nucleophilic substitution reaction where the aniline group is introduced to the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline stands out due to its specific combination of functional groups and the thiazole ring, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H26N2O2S

Molecular Weight

430.6 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C26H26N2O2S/c1-19-9-12-21(13-10-19)23-18-31-26(27-22-7-5-4-6-8-22)28(23)16-15-20-11-14-24(29-2)25(17-20)30-3/h4-14,17-18H,15-16H2,1-3H3

InChI Key

FHTULVLKVYENCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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